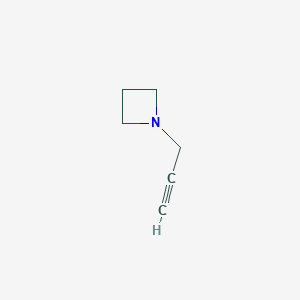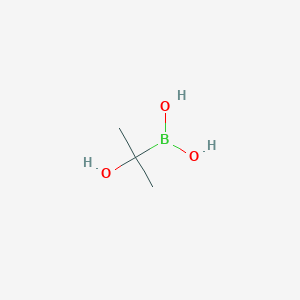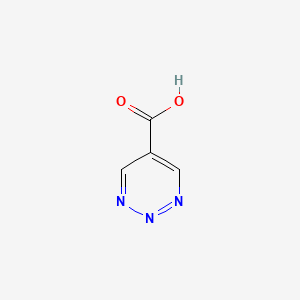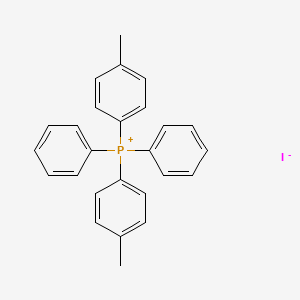
5-amino-2-methylpyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-アミノ-2-メチルピリミジン-4(5H)-オンは、分子式C5H7N3Oを持つ有機化合物です。これは、ピリジンに似た複素環式芳香族有機化合物であるピリミジンの誘導体です。
準備方法
合成経路と反応条件
5-アミノ-2-メチルピリミジン-4(5H)-オンの合成は、通常、制御された条件下で適切な前駆体の環化を伴います。一般的な方法の1つは、ナトリウムエトキシドなどの塩基の存在下、2-メチル-3-オキソブタンニトリルとグアニジンを反応させて、目的のピリミジン誘導体を得る方法です。
工業生産方法
5-アミノ-2-メチルピリミジン-4(5H)-オンの工業生産には、同様の合成経路が使用されますが、より大規模です。反応条件は、収率と純度を向上させるために最適化されており、多くの場合、連続フロー反応器と自動システムを組み合わせて、一貫性と効率が確保されています。
化学反応の分析
反応の種類
5-アミノ-2-メチルピリミジン-4(5H)-オンは、次のような様々な化学反応を起こす可能性があります。
酸化: アミノ基は、ニトロ誘導体に変換するために酸化できます。
還元: この化合物は、対応するアミンに変換するために還元できます。
置換: アミノ基は、求核置換反応に参加することができ、様々な置換ピリミジンが生成されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化アルキルやアシルクロリドなどの試薬は、塩基性または酸性条件下で使用されて、置換反応を促進します。
生成される主な生成物
酸化: 5-アミノ-2-メチルピリミジン-4(5H)-オンのニトロ誘導体。
還元: 対応するアミン。
置換: 導入された置換基に応じて、様々な置換ピリミジン。
科学研究への応用
5-アミノ-2-メチルピリミジン-4(5H)-オンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害における潜在的な役割、および生化学アッセイにおけるリガンドとして研究されています。
医学: 抗ウイルスおよび抗癌活性など、潜在的な治療特性について調査されています。
工業: ポリマーや染料など、特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
5-amino-2-methylpyrimidin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
5-アミノ-2-メチルピリミジン-4(5H)-オンの作用機序は、その用途によって異なります。医化学では、特定の酵素を阻害したり、DNAやタンパク質などの分子標的に相互作用したりすることで作用する可能性があります。正確な経路と分子相互作用は、現在も研究中です。
類似の化合物との比較
類似の化合物
- 2-アミノ-4-メチルピリミジン
- 5-アミノ-2,4-ジメチルピリミジン
- 5-アミノ-2-エチルピリミジン
独自性
5-アミノ-2-メチルピリミジン-4(5H)-オンは、その独特な置換パターンによりユニークで、独特の化学的および生物学的特性を付与します。そのアミノ基とメチル基は、その反応性と他の分子との相互作用に影響を与え、様々な用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 2-amino-4-methylpyrimidine
- 5-amino-2,4-dimethylpyrimidine
- 5-amino-2-ethylpyrimidine
Uniqueness
5-amino-2-methylpyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and methyl groups influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C5H7N3O |
|---|---|
分子量 |
125.13 g/mol |
IUPAC名 |
5-amino-2-methyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H7N3O/c1-3-7-2-4(6)5(9)8-3/h2,4H,6H2,1H3 |
InChIキー |
DCOLJOBOOCFIEY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=O)C(C=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)







![Ethyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11924662.png)


![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)


